

# MEY-003 dosage and administration in vivo

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## Compound of Interest

Compound Name: MEY-003

Cat. No.: B15136013

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## Application Notes and Protocols: MEY-003

Disclaimer: Extensive searches for a compound designated "**MEY-003**" in publicly available scientific literature and clinical trial databases did not yield specific information on its dosage, administration, or mechanism of action. The information presented below is based on the available data for BPL-003, a proprietary intranasal formulation of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) benzoate, which emerged in search results related to novel therapeutic compounds. Researchers should exercise caution and verify the identity of their compound of interest.

## BPL-003: In Vivo Dosage and Administration

BPL-003 is a synthetic, proprietary intranasal formulation of 5-MeO-DMT benzoate currently under investigation for treatment-resistant depression (TRD) and alcohol use disorder (AUD). [1] It is designed for rapid and durable effects from a single dose with a short clinical observation time.[1]

## Quantitative Data Summary

The following tables summarize the dosage and administration details from a Phase 1, placebo-controlled, single ascending dose trial in healthy participants and a Phase 2a study in patients with treatment-resistant depression.

Table 1: Phase 1 Single Ascending Dose Study in Healthy Volunteers

Cohort	BPL-003 Dose (mg)	Administration Route	Number of Participants (Active)	Number of Participants (Placebo)
1	1	Intranasal	4	2
2	2.5	Intranasal	4	2
3	4	Intranasal	4	2
4	6	Intranasal	4	2
5	8	Intranasal	5	2
6	10	Intranasal	5	2
7	12	Intranasal	5	2

Data sourced from a Phase 1, placebo-controlled, single ascending dose trial.[\[2\]](#)

Table 2: Phase 2a Study in Patients with Treatment-Resistant Depression

Study Population	BPL-003 Dose	Administration Route	Adjunctive Therapy	Key Efficacy Outcome
12 patients with moderate-to-severe TRD	Single Dose	Intranasal	Selective Serotonin Reuptake Inhibitors (SSRIs)	Mean MADRS reduction of 18 points from baseline at day 1, 19 points at 1 month, and 18 points at 3 months. <a href="#">[1]</a>

Data sourced from a Phase 2a open-label study.[\[1\]](#)

## Experimental Protocols

## Protocol 1: Single Ascending Dose Administration in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of intranasal BPL-003 in healthy participants.[\[2\]](#)

### Methodology:

- Participant Recruitment: Screen healthy adult volunteers based on predefined inclusion and exclusion criteria.
- Cohort Assignment: Divide participants into seven cohorts.[\[2\]](#)
- Dosing Procedure:
  - Participants are admitted to the clinical site the day before dosing and remain until the morning after.[\[2\]](#)
  - Administer a single intranasal dose of BPL-003 (1, 2.5, 4, 6, 8, 10, or 12 mg) or a matching placebo using an Aptar Unidose dry powder intranasal spray device.[\[2\]](#)
  - Employ sentinel dosing, where one participant receiving the active drug and one receiving the placebo are dosed at least 23 hours before the rest of their cohort.[\[2\]](#)
  - Dosing takes place in a controlled environment with relaxing music and the presence of a nurse and a psychedelic monitor to provide support.[\[2\]](#)
- Safety and Efficacy Monitoring:
  - A Safety Review Committee reviews safety, tolerability, pharmacokinetic (PK), and pharmacodynamic (PD) data after each dose escalation.[\[2\]](#)
  - PD effects are assessed using measures such as the Mystical Experience Questionnaire (MEQ-30).[\[2\]](#)
- Pharmacokinetic Analysis:

- Collect biological samples at predetermined time points to analyze the pharmacokinetic profile of BPL-003.

## Protocol 2: Administration in Patients with Treatment-Resistant Depression

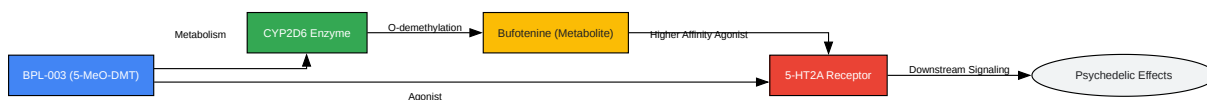
Objective: To investigate the safety, efficacy, and pharmacokinetics of a single dose of BPL-003 in patients with moderate-to-severe treatment-resistant depression who are currently taking SSRIs.<sup>[1]</sup>

### Methodology:

- Participant Recruitment: Recruit patients with a diagnosis of moderate-to-severe depression who have not responded to at least two prior antidepressant treatments and are currently on a stable dose of an SSRI.<sup>[1]</sup>
- Dosing Procedure:
  - Administer a single dose of BPL-003 intranasally.
  - Patients are monitored in a clinical setting, with an average discharge time of less than two hours.<sup>[1]</sup>
- Efficacy Assessment:
  - Assess depressive symptoms at baseline and multiple follow-up points (e.g., day 1, 1 month, 3 months) using a validated scale such as the Montgomery-Asberg Depression Rating Scale (MADRS).<sup>[1]</sup>
- Safety Monitoring:
  - Record and evaluate all adverse events. Adverse events have been reported as mild or moderate in severity.<sup>[1]</sup>

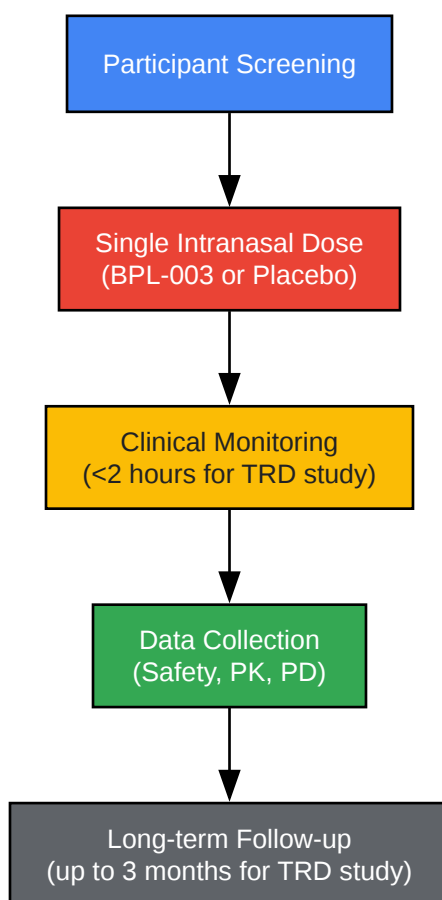
## Signaling Pathway and Experimental Workflow Diagrams

The primary mechanism of action for 5-MeO-DMT, the active component of BPL-003, involves agonism at serotonin receptors, particularly the 5-HT<sub>2A</sub> receptor.[2] Its metabolism is primarily carried out by the cytochrome P450 2D6 (CYP2D6) enzyme.[2]



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Caption: BPL-003 (5-MeO-DMT) metabolism and primary site of action.



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Caption: General workflow for BPL-003 clinical trials.

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## References

- 1. Beckley Psytech announces positive topline data from Part 2 of its Phase IIa study of BPL-003 (intranasal 5-MeO-DMT benzoate) in combination with SSRIs for treatment resistant depression [beckleypsytech.com]
- 2. Phase 1, placebo-controlled, single ascending dose trial to evaluate the safety, pharmacokinetics and effect on altered states of consciousness of intranasal BPL-003 (5-methoxy-N,N-dimethyltryptamine benzoate) in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
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